6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
Ebvaciclib is a small molecule compound under investigation for its potential therapeutic applications, particularly in cancer treatment. It is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2, CDK4, and CDK6 . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
The synthesis of Ebvaciclib involves multiple steps, starting with the preparation of the core pyrido[2,3-d]pyrimidin-7(8H)-one structure. The synthetic route typically includes the following steps:
Formation of the pyrido[2,3-d]pyrimidin-7(8H)-one core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents to introduce the difluoromethyl group at the desired position.
Attachment of the hydroxy-methylcyclopentyl group: This step involves the use of specific reagents and conditions to attach the hydroxy-methylcyclopentyl group to the core structure.
Introduction of the piperidinyl group: This step involves the use of piperidinylating agents to introduce the piperidinyl group at the desired position.
Industrial production methods for Ebvaciclib would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Ebvaciclib undergoes various chemical reactions, including:
Oxidation: Ebvaciclib can undergo oxidation reactions, particularly at the hydroxy-methylcyclopentyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the difluoromethyl group, potentially leading to the formation of monofluoromethyl or non-fluorinated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ebvaciclib has shown promise in various scientific research applications, particularly in the field of cancer therapy. Its ability to inhibit CDK2, CDK4, and CDK6 makes it a valuable tool for studying cell cycle regulation and cancer cell proliferation . Some of its key applications include:
Cancer Research: Ebvaciclib is being investigated for its potential to treat various types of cancer, including breast cancer, ovarian cancer, and peritoneal cancer.
Cell Cycle Studies: Researchers use Ebvaciclib to study the effects of CDK inhibition on cell cycle progression and apoptosis.
Drug Development: Ebvaciclib serves as a lead compound for the development of new CDK inhibitors with improved efficacy and safety profiles.
Mechanism of Action
Ebvaciclib exerts its effects by inhibiting the activity of CDK2, CDK4, and CDK6. These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, Ebvaciclib induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating . Additionally, the inhibition of these kinases can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ebvaciclib is similar to other CDK inhibitors such as palbociclib, ribociclib, and abemaciclib. it has some unique features that set it apart:
Clinical Potential: Ebvaciclib is currently being investigated in clinical trials for its potential to treat various cancers, highlighting its promise as a therapeutic agent.
Similar compounds include:
Palbociclib: A CDK4/6 inhibitor approved for the treatment of breast cancer.
Ribociclib: Another CDK4/6 inhibitor used in combination with other therapies for breast cancer treatment.
Abemaciclib: A CDK4/6 inhibitor with a broader range of applications in cancer therapy.
Properties
IUPAC Name |
6-(difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKHLDZKRQLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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